molecular formula C13H20Br2N2O2S B226029 2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide

2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide

Cat. No. B226029
M. Wt: 428.19 g/mol
InChI Key: NUFQYHQYSPFYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DBDPE or DE-83R, and it is a flame retardant that has been used in various industries, including electronics, construction, and textiles. However, recent studies have shown that DBDPE has potential as a therapeutic agent due to its unique chemical properties.

Mechanism of Action

DBDPE inhibits the activity of PKC and COX-2 by binding to their active sites, thereby preventing the enzymes from carrying out their functions. Additionally, DBDPE has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
DBDPE has been found to have various biochemical and physiological effects. Studies have shown that DBDPE can reduce inflammation, inhibit cell proliferation, induce apoptosis, and reduce oxidative stress. Additionally, DBDPE has been found to have neuroprotective effects and can reduce the risk of developing Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DBDPE has several advantages for lab experiments, including its ability to inhibit the activity of PKC and COX-2, induce apoptosis in cancer cells, and reduce inflammation. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on DBDPE. One potential area of research is its use as a therapeutic agent for cancer treatment. Studies have shown that DBDPE can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in treating different types of cancer. Additionally, DBDPE has been found to have neuroprotective effects, and further research is needed to determine its potential use in treating neurodegenerative diseases. Finally, further research is needed to determine the safety and efficacy of DBDPE as a therapeutic agent in humans.

Synthesis Methods

The synthesis of DBDPE involves the reaction of 2,5-dibromoaniline with N-(3-chloropropyl)diethylamine in the presence of sodium carbonate and copper powder. The resulting product is then treated with benzenesulfonyl chloride to form 2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide.

Scientific Research Applications

DBDPE has been found to have potential therapeutic applications due to its ability to inhibit the activity of certain enzymes and proteins. Studies have shown that DBDPE can inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, DBDPE has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules.

properties

Product Name

2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide

Molecular Formula

C13H20Br2N2O2S

Molecular Weight

428.19 g/mol

IUPAC Name

2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide

InChI

InChI=1S/C13H20Br2N2O2S/c1-3-17(4-2)9-5-8-16-20(18,19)13-10-11(14)6-7-12(13)15/h6-7,10,16H,3-5,8-9H2,1-2H3

InChI Key

NUFQYHQYSPFYQI-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br

Canonical SMILES

CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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